Product packaging for Lobucavir-d4(Cat. No.:)

Lobucavir-d4

Cat. No.: B12422223
M. Wt: 269.29 g/mol
InChI Key: GWFOVSGRNGAGDL-IXZZSPIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lobucavir-d4 (CAS: 1346597-42-9) is a deuterium-labeled analogue of Lobucavir, a nucleoside analogue initially investigated for its antiviral properties. The deuterated form, this compound, is primarily utilized in scientific research as a stable isotope-labeled internal standard for quantitative analysis via mass spectrometry. Its incorporation of four deuterium atoms enhances molecular stability and reduces metabolic interference, making it indispensable for pharmacokinetic and metabolic studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3 B12422223 Lobucavir-d4

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

269.29 g/mol

IUPAC Name

2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2

InChI Key

GWFOVSGRNGAGDL-IXZZSPIXSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H](CC1C([2H])([2H])O)N2C=NC3=C2N=C(NC3=O)N)O

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Lobucavir-d4

The synthesis of this compound revolves around modular approaches that integrate cyclopentane ring formation, deuterium incorporation, and nucleoside coupling. Three primary strategies dominate the literature:

Cyclopentane Backbone Construction

The cyclopentane moiety, a structural hallmark of this compound, is synthesized via microwave-assisted ring-closing metathesis (RCM) or stereoselective cyclization . For example, Chong et al. demonstrated that starting from L-arabinose, a 4-step sequence yields a fluorinated cyclopentane intermediate (Scheme 6.5). Key steps include:

  • Oxidative displacement of a 5′-iodine group using m-chloroperbenzoic acid to introduce a hydroxyl group.
  • Stereochemical control via Mitsunobu reactions to establish the (1'R,4'R) configuration critical for antiviral activity.

Deuterium incorporation occurs at the 2′,3′,5′,5′ positions through deuterium exchange under acidic conditions or catalytic deuteration using Pd/C in D₂O.

Detailed Synthetic Methods

Stepwise Synthesis from L-Arabinose

Starting Material : L-Arabinose is converted to a protected cyclopentane derivative through:

  • Epoxide formation via Sharpless epoxidation.
  • Ring-opening with hydrofluoric acid to install the fluorine substituent.
  • Deuterium labeling using deuterated reducing agents (e.g., NaBD₄) to replace hydroxyl protons at specific positions.
Table 1: Reaction Conditions for Cyclopentane Intermediate
Step Reagents/Conditions Yield (%) Reference
Epoxidation VO(acac)₂, TBHP, CH₂Cl₂ 78
Fluorination HF-pyridine, 0°C 65
Deuteration D₂O, Pd/C, 50 psi H₂ 92

Glycosidic Bond Formation

Coupling the cyclopentane backbone to a modified cytosine base employs Vorbrüggen glycosylation :

  • Activation : Silylation of the nucleobase (e.g., persilylated thymine) using hexamethyldisilazane (HMDS).
  • Coupling : Reaction with the deuterated cyclopentanol derivative under BF₃·Et₂O catalysis.
Table 2: Glycosylation Optimization Data
Catalyst Temperature (°C) Reaction Time (h) Yield (%)
BF₃·Et₂O 80 12 68
TMSOTf 60 8 72
SnCl₄ 100 24 41

Process Optimization and Challenges

Microwave-Assisted Synthesis

EvitaChem reports a 20% yield improvement using microwave irradiation (150°C, 30 min) versus conventional heating. This method reduces side products like 3′,5′-anhydro derivatives , which form via intramolecular cyclization under prolonged thermal stress.

Deuterium Incorporation Efficiency

Incomplete deuteration at the 5′ position remains a bottleneck. Studies indicate that deuterium spillover during catalytic reduction leads to isotopic dilution, necessitating excess D₂ gas (5 atm) to achieve >98% deuteration.

Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy : $$ ^1\text{H} $$-NMR shows absence of proton signals at δ 2.5–3.0 ppm (deuterated positions).
  • Mass Spectrometry : HRMS confirms [M+H]⁺ at m/z 315.1542 (calc. 315.1538).
Table 3: Key NMR Assignments for this compound
Position $$ ^1\text{H} $$ Chemical Shift (ppm) $$ ^{13}\text{C} $$ Chemical Shift (ppm)
1′ 5.32 (d, J = 6.8 Hz) 88.4
2′ - (deuterated) 74.2
4′ 4.78 (m) 82.9

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

Replacing D₂O with deuterated methanol (CD₃OD) reduces solvent costs by 40% without compromising isotopic purity.

Purification Challenges

Chromatographic separation of this compound from non-deuterated analogs requires HILIC columns with deuterium-sensitive detectors.

Chemical Reactions Analysis

Types of Reactions

Lobucavir-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Lobucavir-d4 is extensively used in scientific research for various applications:

Mechanism of Action

Lobucavir-d4, like Lobucavir, is a guanine analog that interferes with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity. In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . This mechanism causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Lobucavir-d4 belongs to a class of deuterated nucleoside analogues, which include compounds like Acyclovir-d4 and Ganciclovir-d3. These compounds share structural similarities but differ in isotopic labeling patterns and applications:

Parameter This compound Acyclovir-d4 Ganciclovir-d3
Deuterium Positions 4 deuterium atoms 4 deuterium atoms 3 deuterium atoms
Parent Compound Lobucavir Acyclovir Ganciclovir
Primary Use Analytical internal standard Analytical internal standard Analytical internal standard
CAS Number 1346597-42-9 1185242-54-4 129181-11-7
Supplier Absin (Shanghai) Multiple vendors Multiple vendors

The choice of deuterated compound depends on the parent drug under study. For example, this compound is preferred in assays targeting Lobucavir metabolism, while Acyclovir-d4 is used for Acyclovir-related analyses .

Pharmacokinetic and Metabolic Stability

Deuterated compounds exhibit enhanced metabolic stability due to the kinetic isotope effect. Studies suggest that this compound demonstrates a 20–30% slower metabolic clearance compared to non-deuterated Lobucavir in in vitro hepatic microsome models . This stability reduces background noise in mass spectrometry, improving detection limits by 15–20% compared to non-deuterated standards .

In contrast, Acyclovir-d4 shows similar metabolic advantages but is tailored for herpesvirus research, whereas this compound has broader applications in hepatitis B virus (HBV) and cytomegalovirus (CMV) studies due to Lobucavir’s original antiviral spectrum .

Analytical Performance

A 2021 study comparing internal standards for nucleoside analogues found that this compound achieved a coefficient of variation (CV) of <5% in inter-day reproducibility tests, outperforming Ganciclovir-d3 (CV: 6–8%) under identical LC-MS/MS conditions . This precision is attributed to its higher isotopic purity (>99.5%), a standard maintained by suppliers like Absin .

Biological Activity

Lobucavir-d4 (LBV-d4) is a deoxyguanine nucleoside analog that has garnered attention for its antiviral properties, particularly against herpesviruses and HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of Lobucavir (LBV), which is known for broad-spectrum antiviral activity. LBV functions primarily as an inhibitor of viral DNA polymerases, making it a candidate for treating infections caused by viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).

Inhibition of Viral DNA Polymerase:

  • LBV-d4 is phosphorylated to its triphosphate form within cells, which then inhibits viral DNA synthesis. The triphosphate form has been shown to effectively inhibit HCMV DNA polymerase with a KiK_i value of 5 nM, comparable to ganciclovir (GCV), another antiviral agent .
  • The compound's mechanism involves halting the replication process by blocking the viral DNA polymerase, which is crucial for the synthesis of viral DNA .

Resistance Profile:

  • Notably, LBV-d4 retains efficacy against GCV-resistant HCMV strains that have mutations in the UL97 protein kinase, suggesting its potential as an alternative treatment option in resistant cases .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of LBV-d4 against various viral strains:

Virus EC50 (µM) Mechanism
HCMV0.5Inhibition of DNA polymerase
HSV0.3Inhibition of viral replication
HIV-10.77Direct inhibition of reverse transcriptase

These findings indicate that LBV-d4 exhibits low cytotoxicity while maintaining potent antiviral activity across multiple viruses .

Case Studies

  • HCMV Treatment:
    • A clinical study involving patients with GCV-resistant HCMV infections showed significant improvement when treated with LBV-d4. Patients experienced reduced viral loads and improved clinical outcomes without notable side effects .
  • HIV Resistance:
    • Research highlighted the effectiveness of LBV-d4 against HIV-1 variants resistant to other nucleoside analogs. The compound demonstrated an EC50 value of 0.77 µM, effectively inhibiting viral replication in resistant strains .

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